molecular formula C13H14N2O B14810903 5-(Cyclopropylmethoxy)quinolin-8-amine

5-(Cyclopropylmethoxy)quinolin-8-amine

Cat. No.: B14810903
M. Wt: 214.26 g/mol
InChI Key: SCYPXRDRVZCGPP-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)quinolin-8-amine: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a cyclopropylmethoxy group at the 5-position and an amine group at the 8-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)quinolin-8-amine typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of the quinoline core. This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

  • Introduction of Cyclopropylmethoxy Group: : The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable quinoline derivative with cyclopropylmethanol in the presence of a base, such as sodium hydride or potassium carbonate.

  • Amination: : The final step involves the introduction of the amine group at the 8-position. This can be achieved through a variety of methods, including the reduction of a nitro group or the direct amination of a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)quinolin-8-amine undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

  • Reduction: : Reduction reactions can be used to modify the quinoline core or the amine group, leading to the formation of different derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate and nucleophiles like alkoxides or amines are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at different positions on the quinoline core.

Scientific Research Applications

5-(Cyclopropylmethoxy)quinolin-8-amine has several scientific research applications, including:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs for various diseases, including cancer, infectious diseases, and neurological disorders.

  • Biological Research: : The compound is used as a tool in biological research to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.

  • Industrial Chemistry: : The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-amine: A closely related compound with similar biological activity but lacking the cyclopropylmethoxy group.

    5-Methoxyquinolin-8-amine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

The presence of the cyclopropylmethoxy group at the 5-position imparts unique chemical and biological properties to 5-(Cyclopropylmethoxy)quinolin-8-amine. This group can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-(cyclopropylmethoxy)quinolin-8-amine

InChI

InChI=1S/C13H14N2O/c14-11-5-6-12(16-8-9-3-4-9)10-2-1-7-15-13(10)11/h1-2,5-7,9H,3-4,8,14H2

InChI Key

SCYPXRDRVZCGPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C3C=CC=NC3=C(C=C2)N

Origin of Product

United States

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